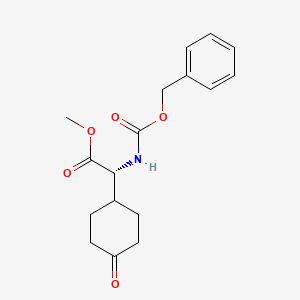
(R)-Methyl 2-(((benzyloxy)carbonyl)amino)-2-(4-oxocyclohexyl)acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
®-Methyl 2-(((benzyloxy)carbonyl)amino)-2-(4-oxocyclohexyl)acetate is a chiral compound with potential applications in various fields such as medicinal chemistry and organic synthesis. The compound features a benzyloxycarbonyl-protected amino group and a cyclohexanone moiety, making it a versatile intermediate in the synthesis of more complex molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of ®-Methyl 2-(((benzyloxy)carbonyl)amino)-2-(4-oxocyclohexyl)acetate typically involves the following steps:
Protection of the Amino Group: The amino group is protected using benzyloxycarbonyl chloride in the presence of a base such as triethylamine.
Formation of the Cyclohexanone Moiety: The cyclohexanone moiety is introduced through a Michael addition reaction, where a suitable Michael acceptor is reacted with a cyclohexanone derivative.
Esterification: The final step involves esterification of the carboxylic acid group with methanol in the presence of a catalyst such as sulfuric acid.
Industrial Production Methods: Industrial production of ®-Methyl 2-(((benzyloxy)carbonyl)amino)-2-(4-oxocyclohexyl)acetate follows similar synthetic routes but on a larger scale. The process may involve continuous flow reactors to enhance efficiency and yield.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the cyclohexanone moiety, to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the cyclohexanone moiety to cyclohexanol derivatives.
Substitution: The benzyloxycarbonyl-protected amino group can be deprotected under acidic or basic conditions to yield the free amine.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Acidic conditions using hydrochloric acid or basic conditions using sodium hydroxide.
Major Products:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohol derivatives.
Substitution: Formation of free amine derivatives.
Scientific Research Applications
®-Methyl 2-(((benzyloxy)carbonyl)amino)-2-(4-oxocyclohexyl)acetate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential role in enzyme inhibition and protein modification.
Medicine: Investigated for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the production of fine chemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of ®-Methyl 2-(((benzyloxy)carbonyl)amino)-2-(4-oxocyclohexyl)acetate involves its interaction with specific molecular targets. The benzyloxycarbonyl-protected amino group can interact with enzymes or proteins, leading to inhibition or modification of their activity. The cyclohexanone moiety may also play a role in binding to target molecules, influencing their function.
Comparison with Similar Compounds
(S)-Methyl 2-(((benzyloxy)carbonyl)amino)-2-(4-oxocyclohexyl)acetate: The enantiomer of the compound with similar properties but different stereochemistry.
Methyl 2-(((benzyloxy)carbonyl)amino)-2-(cyclohexyl)acetate: Lacks the oxo group on the cyclohexyl ring.
Methyl 2-(((benzyloxy)carbonyl)amino)-2-(4-hydroxycyclohexyl)acetate: Contains a hydroxy group instead of an oxo group on the cyclohexyl ring.
Uniqueness: ®-Methyl 2-(((benzyloxy)carbonyl)amino)-2-(4-oxocyclohexyl)acetate is unique due to its specific stereochemistry and the presence of both a benzyloxycarbonyl-protected amino group and a cyclohexanone moiety. These features make it a valuable intermediate in the synthesis of chiral molecules and complex organic compounds.
Properties
Molecular Formula |
C17H21NO5 |
|---|---|
Molecular Weight |
319.4 g/mol |
IUPAC Name |
methyl (2R)-2-(4-oxocyclohexyl)-2-(phenylmethoxycarbonylamino)acetate |
InChI |
InChI=1S/C17H21NO5/c1-22-16(20)15(13-7-9-14(19)10-8-13)18-17(21)23-11-12-5-3-2-4-6-12/h2-6,13,15H,7-11H2,1H3,(H,18,21)/t15-/m1/s1 |
InChI Key |
HGVUVLXXCDCOOL-OAHLLOKOSA-N |
Isomeric SMILES |
COC(=O)[C@@H](C1CCC(=O)CC1)NC(=O)OCC2=CC=CC=C2 |
Canonical SMILES |
COC(=O)C(C1CCC(=O)CC1)NC(=O)OCC2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


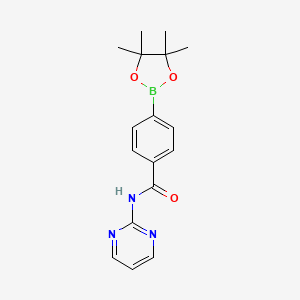
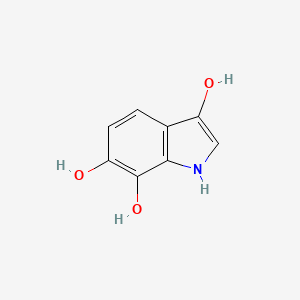

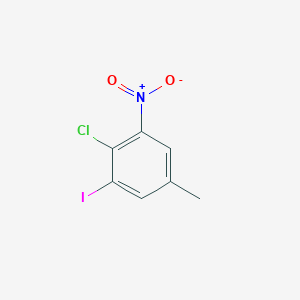
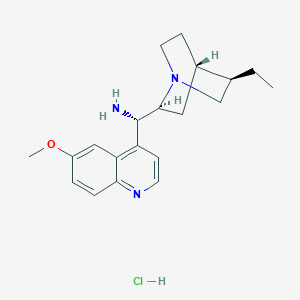
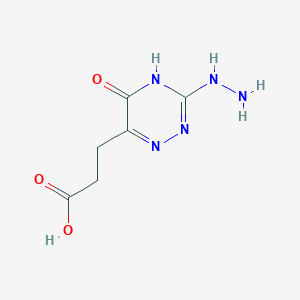
![3-(2-Amino-6-chloropyrimidin-4(1H)-ylidene)-4'-hydroxy[1,1'-biphenyl]-4(3H)-one](/img/structure/B13097926.png)
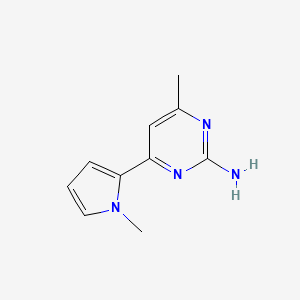
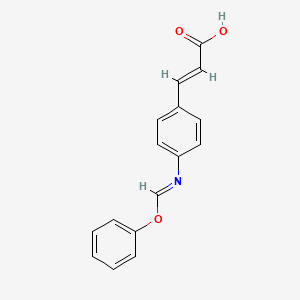
![[2-(Acetylamino)-6-oxo-3,6-dihydropyrimidin-4-yl]acetic acid](/img/structure/B13097945.png)
![6-Amino-3-bromo-6,7-dihydro-5H-cyclopenta[B]pyridine-6-carboxylic acid](/img/structure/B13097952.png)
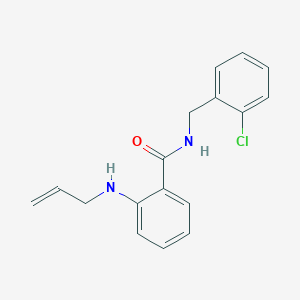
![5-Ethyl-1,7-dimethylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B13097961.png)
![[1,2,4]Triazolo[1,5-a]pyridine-8-carboxamide](/img/structure/B13097970.png)
